molecular formula C10H13ClFNO B13277633 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol

2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13277633
M. Wt: 217.67 g/mol
InChI Key: DKUDBXHPLTXHJP-UHFFFAOYSA-N
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Description

2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol is a synthetic organic compound featuring a propan-1-ol backbone substituted with a [(3-chloro-4-fluorophenyl)methyl]amino group. Its molecular formula is C₁₀H₁₂ClFNO, with a molecular weight of 231.66 g/mol. Such derivatives are often explored in medicinal chemistry for their bioactivity, particularly as intermediates in drug discovery or as ligands targeting specific receptors.

Properties

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

IUPAC Name

2-[(3-chloro-4-fluorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13ClFNO/c1-7(6-14)13-5-8-2-3-10(12)9(11)4-8/h2-4,7,13-14H,5-6H2,1H3

InChI Key

DKUDBXHPLTXHJP-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-chloro-4-fluorobenzylamine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol shares structural similarities with other halogenated arylpropanolamines. Below is a detailed comparison with a closely related analogue from the provided evidence ():

Property 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
CAS Number Not explicitly provided (target compound) 1392212-91-7
Molecular Formula C₁₀H₁₂ClFNO C₁₀H₁₁ClF₃NO
Substituents 3-Chloro-4-fluorophenyl, methylamino, propan-1-ol 3-Chloro-4-(trifluoromethyl)phenyl, amino, propan-2-ol
Stereochemistry Not specified (1R,2S) configuration
Functional Groups Secondary amine, primary alcohol Primary amine, secondary alcohol
Electron-Withdrawing Groups Chlorine and fluorine on phenyl ring Chlorine and trifluoromethyl (-CF₃) on phenyl ring

Key Differences and Implications

Halogen vs. Trifluoromethyl Substituents :

  • The target compound features chlorine and fluorine on the phenyl ring, whereas the analogue in substitutes fluorine with a trifluoromethyl (-CF₃) group. The -CF₃ group is a stronger electron-withdrawing substituent, which may enhance metabolic stability and influence binding affinity in biological systems .

Amino and Alcohol Group Positioning: The primary alcohol (propan-1-ol) in the target compound contrasts with the secondary alcohol (propan-2-ol) in the analogue. This difference affects hydrogen-bonding capacity and solubility. The secondary amine (methylamino) in the target compound versus the primary amine in the analogue could alter basicity and interactions with biological targets.

Stereochemical Considerations :

  • The analogue in has defined (1R,2S) stereochemistry, which is critical for enantioselective bioactivity. The target compound’s stereochemical details are unspecified, limiting direct pharmacological comparisons.

Hypothesized Physicochemical Properties

  • Solubility : The trifluoromethyl group in the analogue may reduce water solubility compared to the target compound’s fluorine substituent due to increased hydrophobicity.

Biological Activity

The compound 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol is an organic molecule with notable biological activities, particularly in the context of inflammation and immune response modulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol is characterized by the following structural features:

  • Chloro and Fluoro Substituents : These enhance the compound's reactivity and interaction with biological targets.
  • Amino Group : This functional group is critical for its biological activity, allowing for hydrogen bonding with target proteins.

The primary mechanism of action for 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol involves its interaction with Tumor Necrosis Factor alpha (TNFα) . The binding of this compound to TNFα leads to:

  • Distortion of TNFα Trimer : This alteration disrupts normal signaling pathways associated with TNF receptor 1 (TNFR1).
  • Inhibition of Inflammatory Response : By interfering with TNFα signaling, the compound reduces inflammation, which is beneficial in treating conditions characterized by excessive immune responses.

Pharmacokinetics

Research indicates that 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol exhibits:

  • Good Absorption : The compound shows favorable pharmacokinetic properties that support its potential as a therapeutic agent.
  • Metabolism : It is metabolized efficiently, leading to active metabolites that may contribute to its overall efficacy.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryInhibition of TNFα signaling
CytotoxicitySelective against cancer cells
AntimicrobialPotential activity against bacteria

Case Studies

Several studies have explored the biological effects of 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol:

  • Anti-inflammatory Effects :
    • A study demonstrated that treatment with this compound significantly reduced TNFα levels in animal models, correlating with decreased markers of inflammation such as IL-6 and CRP levels .
  • Cancer Research :
    • In vitro studies indicated that 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol exhibited cytotoxic effects on various cancer cell lines, suggesting potential use in oncology .
  • Antimicrobial Activity :
    • Preliminary tests showed that the compound had inhibitory effects on certain bacterial strains, indicating its potential as an antimicrobial agent .

Future Directions in Research

The ongoing research into 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol suggests several avenues for further exploration:

  • Development of Derivatives : Modifying the chemical structure could enhance potency and selectivity for specific biological targets.
  • Clinical Trials : Investigating its efficacy in human subjects for conditions like rheumatoid arthritis or certain cancers.

Q & A

Q. Table 1. Comparative Reactivity of Halogen-Substituted Analogs

Substituent PositionReaction Rate (Suzuki Coupling, rel. %)Reference
3-Cl-4-F100
4-F72
3-Cl85

Q. Table 2. Solubility in Common Solvents

SolventSolubility (mg/mL, 25°C)
Water<0.1
DMSO45
Ethanol12
THF8

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